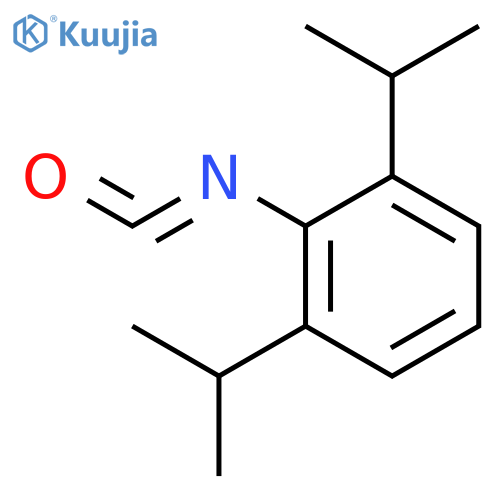Cas no 28178-42-9 (2,6-Diisopropylphenyl isocyanate)
2,6-ジイソプロピルフェニルイソシアネートは、高い反応性を持つ有機化合物であり、ウレタンやウレア誘導体の合成において重要な中間体として利用されます。分子内のイソシアネート基(-N=C=O)は、アミンやアルコールとの付加反応に優れた活性を示し、ポリマーや架橋剤の製造に適しています。特に、立体障害を有する2,6-ジイソプロピル基により、選択的反応性が向上し、副反応の抑制が可能です。有機溶剤への溶解性が高く、精密合成や機能性材料の開発において有用性が認められています。取り扱い時には湿気を避け、適切な保護具の使用が必須です。

28178-42-9 structure
商品名:2,6-Diisopropylphenyl isocyanate
2,6-Diisopropylphenyl isocyanate 化学的及び物理的性質
名前と識別子
-
- 2,6-Diisopropylphenyl isocyanate
- Benzene, 2-isocyanato-1,3-bis(1-methylethyl)-
- 2,6-Bis(isopropyl)phenyl isocyanate
- 2-isocyanato-1,3-di(propan-2-yl)benzene
- 2,5-DIHYDRO-5-OXO-1-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID PHENYLAMIDE
- 2,6-(i-Pr)2PhNCO
- 2,6-Bis(1-methylethyl)phenyl isocyanate
- Benzene,2-isocyanato-1,3-bis(1-methylethyl)
- DiethoxydiMethylsilane
- EINECS 248-885-4
- Isocyanic Acid 2,6-Diisopropylphenyl Ester
- o,o'-Diisopropylphenyl isocyanate
- Isocyanicacid, 2,6-diisopropylphenyl ester (7CI,8CI)
- 2-Isocyanato-1,3-diisopropylbenzene
- 2,6-Bis(1-methylethyl)phenylisocyanate
- 2,6-DIISOPROPYLPHENYLISOCYANATE
- Isocyanic acid, 2,6-diisopropylphenyl ester
- 1,3-Bis(1-methylethyl)-2-isocyanatobenzene
- FEUFNKALUGDEMQ-UHFFFAOYSA-N
- 2-Isocyanato-1,3-diisopropyl-benzene
- Benzene, 1,3
- AKOS015889872
- BRN 2645721
- A819364
- 2.6-diisopropylphenyl isocyanate
- 2,6-diisopropylphenylisocynate
- 2,6-Diisopropylphenyl isocyanate, 98%
- 2,6-Diisopropylphenyl-isocyanate
- W-107065
- 2,6-diisopropyl-phenylisocyanate
- MFCD00008882
- Benzene, 1,3-bis(1-methylethyl)-2-isocyanato-
- STR04916
- 9F3446A37P
- 2,6-diisopropyl phenylisocyanate
- 2-Isocyanato-1,3-diisopropylbenzene #
- EC 248-885-4
- FT-0638767
- SY049971
- 28178-42-9
- BDBM50409551
- SCHEMBL191769
- D82529
- DTXSID9051959
- 2,6 diisopropylphenyl isocyanate
- 2-isocyanato-1,3-bis(propan-2-yl)benzene
- UNII-9F3446A37P
- 2,6-diisopropyl phenyl isocyanate
- 2,6-diisopropyl-phenyl isocyanate
- 2,6-Diisopropylphenyl isocyanate, technical grade, 90%
- CHEMBL109470
- D3658
- NS00003375
- 2,6-bis (1-methylethyl)phenyl isocyanate
- DB-020217
-
- MDL: MFCD00008882
- インチ: 1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3
- InChIKey: FEUFNKALUGDEMQ-UHFFFAOYSA-N
- ほほえんだ: O=C=NC1C(=C([H])C([H])=C([H])C=1C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H]
- BRN: 2645721
計算された属性
- せいみつぶんしりょう: 203.13100
- どういたいしつりょう: 203.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 29.4
じっけんとくせい
- 色と性状: 無色透明液体で、鼻をつくにおいがする
- 密度みつど: 0.951 g/mL at 25 °C(lit.)
- ふってん: 127°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:224.6°f
摂氏度:107°c - 屈折率: n20/D 1.519(lit.)
- PSA: 29.43000
- LogP: 3.90070
- かんど: Moisture Sensitive
- ようかいせい: 水に溶ける
2,6-Diisopropylphenyl isocyanate セキュリティ情報
-
記号:



- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H315,H317,H318,H330,H334,H335
- 警告文: P260,P280,P284,P305+P351+P338,P310
- 危険物輸送番号:UN 3382 6.1/PG 1
- WGKドイツ:2
- 危険カテゴリコード: 26-36/37/38-42
- セキュリティの説明: S23-S26-S36/37/39-S45-S28A
- 福カードFコード:19-21
- RTECS番号:CY8545000
-
危険物標識:

- セキュリティ用語:6.1
- リスク用語:R21/22; R26; R36/37/38
- TSCA:Yes
- ちょぞうじょうけん:0-10°C
- 包装カテゴリ:II
- 危険レベル:6.1
- 包装等級:II
- 危険レベル:6.1
- 包装グループ:II
2,6-Diisopropylphenyl isocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,6-Diisopropylphenyl isocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A453142-1g |
2,6-Diisopropylphenylisocyanate |
28178-42-9 | 97% | 1g |
$15.0 | 2025-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3658-5G |
2,6-Diisopropylphenyl Isocyanate |
28178-42-9 | >97.0%(GC) | 5g |
¥250.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D84650-25g |
2-isocyanato-1,3-di(propan-2-yl)benzene |
28178-42-9 | 98% | 25g |
¥1718.0 | 2023-09-08 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10613-1g |
2,6-Diisopropylphenyl isocyanate, 94% |
28178-42-9 | 94% | 1g |
¥496.00 | 2023-02-25 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-5g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 5g |
¥420.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3658-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 25g |
¥1595.0 | 2022-05-30 | |
| BAI LING WEI Technology Co., Ltd. | R67715976-10mg-10mg |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 10mg |
¥225 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J07D3658-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97.0%(GC) | 25g |
¥1250 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | K14L10613-1g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 94% | 1g |
¥357 | 2023-11-24 | |
| 1PlusChem | 1P003GLM-25g |
2,6-Diisopropylphenyl isocyanate |
28178-42-9 | 97% | 25g |
$125.00 | 2025-02-19 |
2,6-Diisopropylphenyl isocyanate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:28178-42-9) 2,6-二异丙基苯异氰酸酯
注文番号:LE25487463
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:49
価格 ($):discuss personally
2,6-Diisopropylphenyl isocyanate 関連文献
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
28178-42-9 (2,6-Diisopropylphenyl isocyanate) 関連製品
- 20458-99-5(1,3-diethyl-2-isocyanatobenzene)
- 40411-25-4(1-ethyl-2-isocyanatobenzene)
- 102561-43-3(2-isopropyl-6-methylphenyl isocyanate)
- 102561-41-1(Benzene,1-ethyl-2-isocyanato-3-(1-methylethyl)-)
- 56309-56-9(2-isopropylphenyl isocyanate)
- 146446-96-0(2-Benzylphenyl Isocyanate)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:28178-42-9) 2,6-二异丙基苯异氰酸酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:28178-42-9) 2,6-二异丙基苯异氰酸酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



